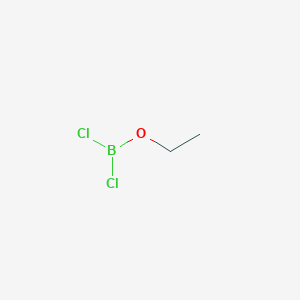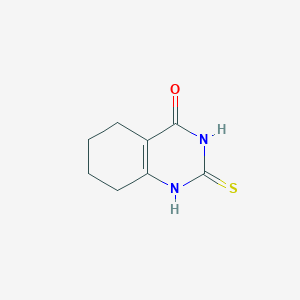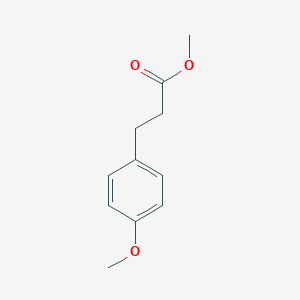
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods. Its unique chemical structure and properties have made it a subject of interest for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell division and growth. This makes it a potential candidate for use in cancer treatment, as cancer cells often have elevated levels of these enzymes.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.
Orientations Futures
There are several future directions for research on 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One area of interest is in the development of new cancer treatments that target the enzymes inhibited by this compound. Another area of interest is in the development of new treatments for neurodegenerative diseases, as this compound has shown promise in protecting neurons from oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
There are several methods for synthesizing 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One common method involves the reaction of 6-methyl-2-nitroaniline with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite. This reaction produces the intermediate compound 6-methyl-2-(4-methylphenyl)aminoquinazoline, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to produce the final product.
Applications De Recherche Scientifique
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs, as this compound has shown promise in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
17433-14-6 |
|---|---|
Nom du produit |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
Formule moléculaire |
C30H28N4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
InChI |
InChI=1S/C30H28N4/c1-20-5-12-24(13-6-20)31-29-27-19-23(4)11-18-28(27)33-30(32-25-14-7-21(2)8-15-25)34(29)26-16-9-22(3)10-17-26/h5-19,31H,1-4H3 |
Clé InChI |
XYZWKSNKZKNRDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
Synonymes |
3,4-Dihydro-6-methyl-N,3-bis(p-tolyl)-4-(p-tolylimino)-2-quinazolinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
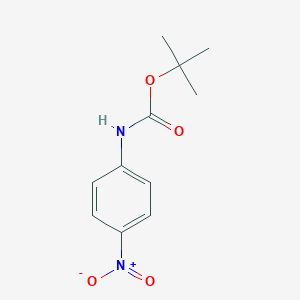
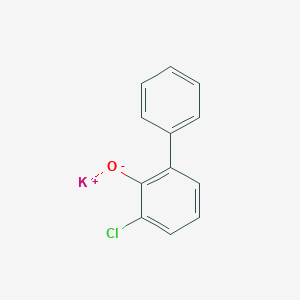
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)
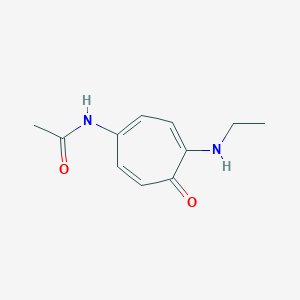
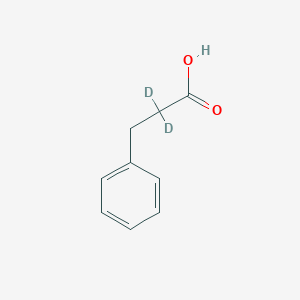
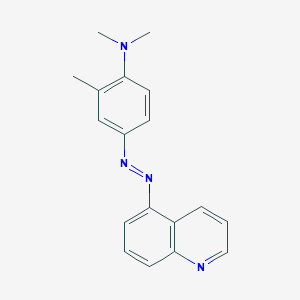
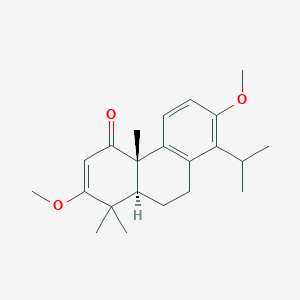

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
